Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate is an organic compound that belongs to the class of benzoic acid esters. These compounds are often used in various chemical and pharmaceutical applications due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate typically involves the esterification of 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and purification techniques such as distillation or crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
This compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it might be used to study enzyme interactions or as a ligand in binding studies.
Medicine
Industry
In the industrial sector, it could be used in the manufacture of specialty chemicals or as a precursor in polymer synthesis.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid ethyl ester
- 4-(2-Fluoro-5-methyl-pyridin-4-yl)-benzoic acid propyl ester
Uniqueness
The presence of the fluorine atom and the specific ester group in Methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate might confer unique reactivity and binding properties compared to its analogs. These differences can be crucial in determining its suitability for specific applications.
Properties
Molecular Formula |
C14H12FNO2 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 4-(2-fluoro-5-methylpyridin-4-yl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-9-8-16-13(15)7-12(9)10-3-5-11(6-4-10)14(17)18-2/h3-8H,1-2H3 |
InChI Key |
WRPOLTGPUILKHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1C2=CC=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.